

A Comparative Guide to Unilamellar and Multilamellar DPPC Vesicles for Encapsulation

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Compound of Interest

Compound Name: DPPC

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The selection of an appropriate vesicle structure is a critical determinant of success in drug delivery systems. Dipalmitoylphosphatidylcholine (**DPPC**) is a widely used phospholipid for forming liposomes due to its biocompatibility and well-defined phase transition temperature. This guide provides an objective comparison of two primary classes of **DPPC** vesicles—unilamellar and multilamellar—for the encapsulation of therapeutic agents. We will explore their performance differences, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The choice between unilamellar and multilamellar vesicles often hinges on the physicochemical properties of the drug to be encapsulated and the desired release profile. The following table summarizes the key performance characteristics of each vesicle type.

Feature	Unilamellar Vesicles (UVs)	Multilamellar Vesicles (MLVs)	Rationale
Primary Encapsulation	Hydrophilic Compounds	Lipophilic (Hydrophobic) Compounds	UVs offer a larger internal aqueous core-to-lipid ratio, maximizing space for water-soluble molecules.[1] MLVs provide a greater volume of lipid bilayers for oil-soluble molecules to partition into.[1]
Encapsulation Efficiency	Generally higher for hydrophilic drugs.	Generally higher for lipophilic drugs.	The efficiency for hydrophilic drugs in UVs is due to the larger entrapped aqueous volume.[1] For lipophilic drugs, the increased lipid content in MLVs enhances encapsulation.[1][2]
Drug Release Profile	Rapid, single-phase release.	Slow, sustained, multi-phasic release.	In UVs, disruption of the single bilayer releases the entire payload.[1] In MLVs, the drug must traverse multiple lipid layers, resulting in a slower, controlled release.[1]
Loading Capacity	Lower for lipophilic drugs, higher for hydrophilic drugs.	Higher for lipophilic drugs, lower for hydrophilic drugs.	Loading capacity is directly related to the volume of the compartment where

the drug resides (aqueous core vs. lipid bilayer).[1]

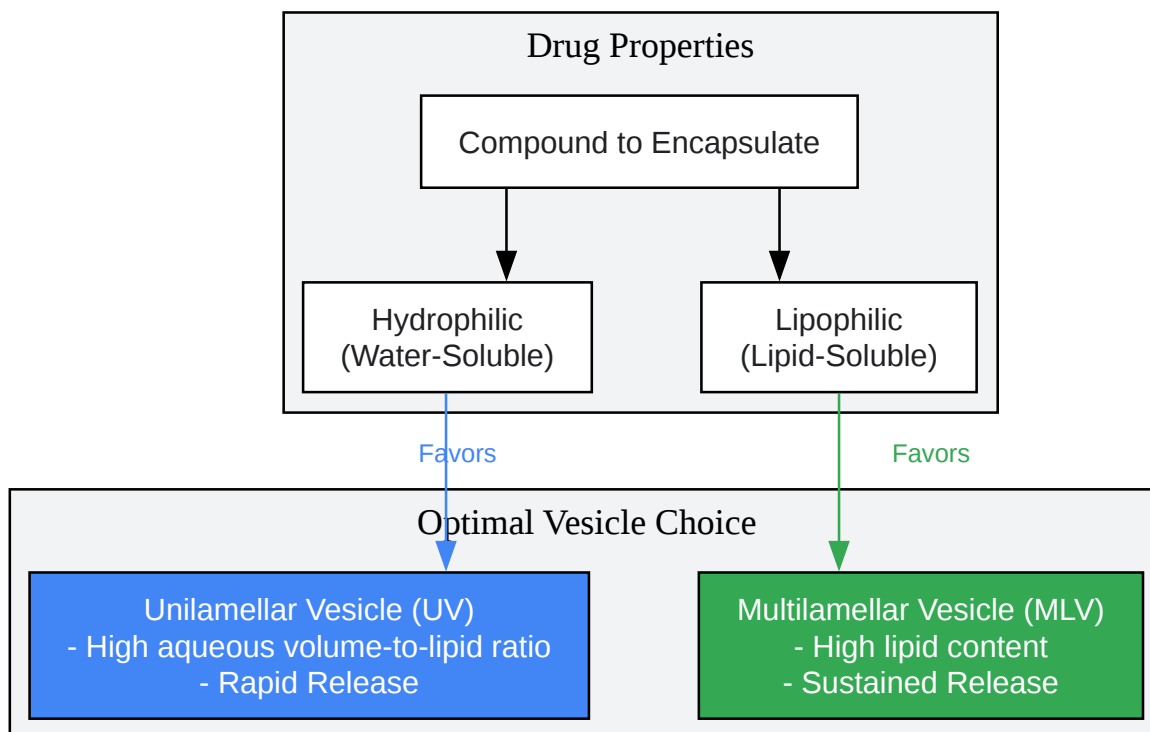
In Vivo Clearance	Slower (especially for smaller vesicles).	Faster clearance by the Reticuloendothelial System (RES).	Larger particles like MLVs are more rapidly recognized and cleared from circulation.[1]
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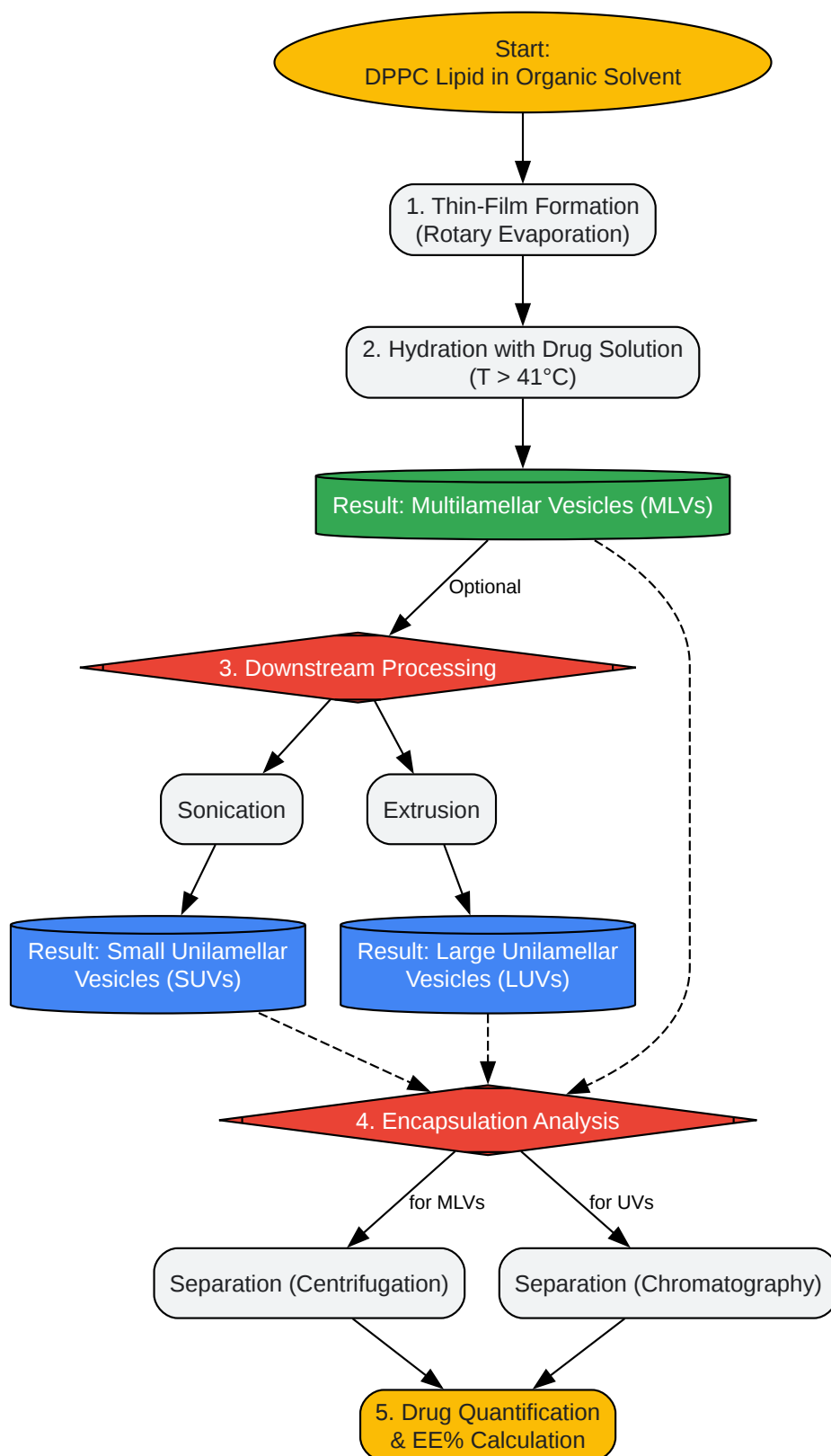
Structural Stability	Less stable; prone to aggregation and leakage.	More stable due to the concentric lipid layers.	The multiple bilayers provide greater structural integrity.
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Size Range	Small (SUV): 20-50 nm Large (LUV): >60 nm[3]	0.1 - 5 μm [3]	Preparation methods for UVs (sonication, extrusion) yield smaller, more defined sizes. MLVs form spontaneously upon hydration and are typically larger and more polydisperse.
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Logical Relationship of Vesicle Choice

The decision to use unilamellar or multilamellar vesicles is primarily dictated by the nature of the compound to be encapsulated.





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